
N-(4-phenylthiazol-2-yl)-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-phenylthiazol-2-yl)-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H20N4O5S2 and its molecular weight is 484.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Compounds structurally related to N-(4-phenylthiazol-2-yl)-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide have been synthesized and evaluated for their anticancer properties. For instance, derivatives with similar structures have shown significant anticancer activity against various cancer cell lines, including A549 human lung adenocarcinoma and NIH/3T3 mouse embryoblast cell lines. Some derivatives exhibited high selectivity and induced apoptosis in cancer cells, though not as effectively as the standard drug, cisplatin (Evren et al., 2019).
Antimicrobial and Hemolytic Activity
Another area of application involves antimicrobial and hemolytic activities. Similar compounds have been prepared and tested for their effectiveness against a range of microbial species. The research found that most of these compounds were active against selected microbial species, with some exhibiting significant potency. The studies also assessed the hemolytic activity of these compounds, finding that most of them showed less toxicity and could be considered for further biological screenings (Gul et al., 2017).
Antifungal and Apoptotic Effects
The antifungal properties of related compounds, particularly their effects against various Candida species, have also been explored. Some synthesized triazole-oxadiazole compounds demonstrated potent antifungal activity and induced apoptosis in fungal cells without being toxic to healthy cells. This suggests their potential use in developing safer antifungal agents (Çavușoğlu et al., 2018).
Antibacterial Agents
Research has also been conducted on the synthesis of derivatives targeting bacterial infections. These compounds have been tested for their antibacterial activity and were found to have significant effects against various bacteria, indicating their potential as antibacterial agents (Ramalingam et al., 2019).
properties
IUPAC Name |
N-(4-phenyl-1,3-thiazol-2-yl)-2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O5S2/c1-28-16-9-14(10-17(29-2)19(16)30-3)20-25-26-22(31-20)33-12-18(27)24-21-23-15(11-32-21)13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHUMDQSHVGEJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)SCC(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(dimethylamino)ethyl)-3-methoxy-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3015624.png)
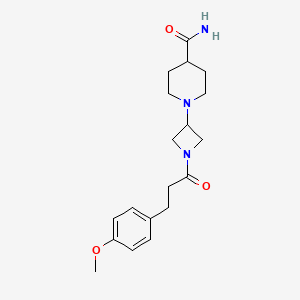

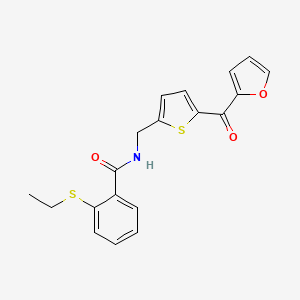
![N-cyclopentyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B3015632.png)

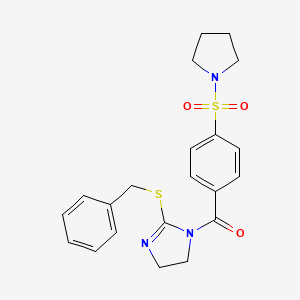
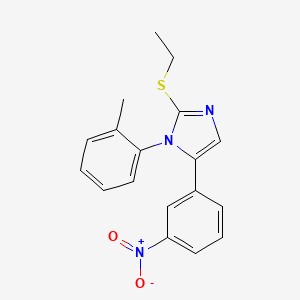
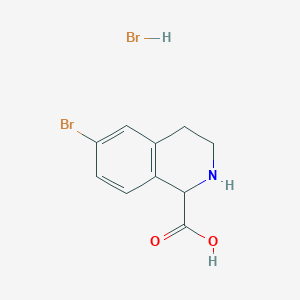
![(2R,4R,5R,6S)-4-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-hydroxy-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B3015643.png)
![[4-(Pyridin-3-ylmethoxy)phenyl]methanamine](/img/structure/B3015644.png)
![8-Fluoro-6-methyl-1-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B3015645.png)
![ethyl N-[(1-amino-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate](/img/structure/B3015646.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)